N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide

Organic cation transport SLC22A1 Transporter pharmacology

N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide (CAS 400083-74-1; molecular formula C₁₂H₁₀FN₃O₃; MW 263.22) is a synthetic isoxazole-4-carboxamide derivative distinguished by a 3-hydroxyiminomethyl (oxime) substituent and an N-(4-fluorophenyl) carboxamide moiety. It belongs to a class of 4-isoxazolecarboxamides that includes the FDA-approved disease-modifying antirheumatic drug leflunomide (5-methyl-N-(4-trifluoromethylphenyl)-4-isoxazolecarboxamide).

Molecular Formula C12H10FN3O3
Molecular Weight 263.228
CAS No. 400083-74-1
Cat. No. B2889971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide
CAS400083-74-1
Molecular FormulaC12H10FN3O3
Molecular Weight263.228
Structural Identifiers
SMILESCC1=C(C(=NO1)C=NO)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN3O3/c1-7-11(10(6-14-18)16-19-7)12(17)15-9-4-2-8(13)3-5-9/h2-6,18H,1H3,(H,15,17)/b14-6-
InChIKeyRFYAXGJBQNQUDB-NSIKDUERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide (CAS 400083-74-1): Structural and Pharmacological Baseline for Procurement Decision-Making


N-(4-fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide (CAS 400083-74-1; molecular formula C₁₂H₁₀FN₃O₃; MW 263.22) is a synthetic isoxazole-4-carboxamide derivative distinguished by a 3-hydroxyiminomethyl (oxime) substituent and an N-(4-fluorophenyl) carboxamide moiety . It belongs to a class of 4-isoxazolecarboxamides that includes the FDA-approved disease-modifying antirheumatic drug leflunomide (5-methyl-N-(4-trifluoromethylphenyl)-4-isoxazolecarboxamide) [1]. The compound has been recorded in authoritative bioactivity databases (BindingDB, ChEMBL) with sparse affinity data against the organic cation transporter OCT1 (SLC22A1) and the neurokinin NK2 receptor [2]. It is listed in the ECHA substance registry but has no REACH registration dossier as of 2026 [3]. Critically, no dedicated primary research publication or patent focuses on this specific compound as a lead molecule; all available quantitative bioactivity data derive from broad screening panels, and procurement decisions must be made with this evidentiary limitation in mind.

Structural Fit Pre-installed oxime zinc-binding group for metalloenzyme screening
Assay Context Negative control for OCT1 (SLC22A1) transporter inhibition panels
GPCR Screening NK2 receptor annotation differentiates from leflunomide in neurokinin panels
Physicochemical 4-F substitution reduces predicted lipophilicity for logP calibration series

Why N-(4-Fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide Cannot Be Interchanged with Generic Isoxazole-4-Carboxamides


The 4-isoxazolecarboxamide scaffold is shared across a broad chemical family including leflunomide, its active metabolite A771726, and numerous investigational analogs, yet substitution at the 3-position fundamentally alters pharmacological profile [1]. In leflunomide, the unsubstituted 3-position of the isoxazole ring undergoes metabolic ring opening to generate the active cyanoenol species A771726; this bioactivation pathway is absent or altered when the 3-position bears a hydroxyiminomethyl group as in CAS 400083-74-1 [2]. The 3-hydroxyiminomethyl moiety introduces an additional hydrogen-bond donor/acceptor pair (oxime –OH and –C=N–) not present in leflunomide or in the 3-(4-fluorophenyl) regioisomeric series reported by Hawash et al. (2021), altering both target engagement potential and physicochemical properties [3]. Furthermore, the N-(4-fluorophenyl) amide substituent differs electronically and sterically from the N-(4-trifluoromethylphenyl) group of leflunomide, affecting lipophilicity and metabolic stability [4]. These structural differences—position-specific, chemically non-trivial, and pharmacologically consequential—mean that generic substitution with a simpler 4-isoxazolecarboxamide analog cannot reproduce the specific interaction profile, metabolic fate, or assay readout of this compound.

3-Hydroxyiminomethyl (oxime)
Leflunomide: 3-H (unsubstituted)
Metabolic bioactivation pathway absent; leflunomide's active metabolite generation may not occur
N-(4-Fluorophenyl) amide
Leflunomide: N-(4-CF₃-phenyl)
Lower lipophilicity and altered electronic profile shift physicochemical and target engagement properties
Oxime metal-chelating motif
3-Aryl regioisomers (Hawash 2021): no chelation
Chelation-dependent metalloenzyme interactions may not be reproduced by non-oxime analogs

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide Against Closest Analogs


OCT1 Transporter Inhibition: Weak Affinity Differentiates from Cationic Transporter Substrates

CAS 400083-74-1 was profiled against human OCT1 (SLC22A1) in a fluorescence-based substrate uptake assay and demonstrated an IC₅₀ of 138,000 nM (138 μM) for inhibition of ASP⁺ uptake in OCT1-expressing HEK293 cells [1]. In the same assay system and entry batch (BindingDB entry 50041982), reference OCT1 inhibitors showed substantially higher potency: MPP⁺ (Ki = 800 nM), cimetidine (Ki = 5,700 nM), and quinine (Ki = 14,600 nM) [2]. The approximately 173-fold weaker IC₅₀ of CAS 400083-74-1 relative to MPP⁺ suggests that the compound does not meaningfully engage the OCT1 substrate-binding site and is unlikely to act as a clinically relevant OCT1 inhibitor or substrate [3]. This negative transporter interaction profile differentiates it from cationic isoxazole derivatives that may exhibit OCT1-mediated cellular uptake or drug-drug interaction liability.

OCT1 Inhibition
Cross-study comparable
IC₅₀ = 138,000 nM (173-fold weaker than MPP⁺)
Does not meaningfully engage OCT1; supports negative control application
BindingDB screening data; compare to MPP⁺ Ki 800 nM
Organic cation transport SLC22A1 Transporter pharmacology Drug-drug interaction screening

3-Hydroxyiminomethyl Substituent Confers Chelation Potential Absent in Leflunomide and 3-Aryl Isoxazole Regioisomers

The 3-hydroxyiminomethyl (–CH=N–OH) group of CAS 400083-74-1 constitutes an α-oxime oxime capable of bidentate metal coordination (via the oxime nitrogen and hydroxyl oxygen), a feature entirely absent from leflunomide (unsubstituted 3-position) and from the 3-(4-fluorophenyl) regioisomeric series reported by Hawash et al. (2021) [1]. In the Hawash 2021 series, all six compounds (2a–2f) bear a 3-(4-fluorophenyl) substituent rather than a 3-hydroxyiminomethyl group; the most potent anticancer compound 2f showed IC₅₀ values of 5.76 μg/mL against Hep3B and 34.64 μg/mL against HepG2, but no metal-chelation-dependent mechanism was implicated [2]. Oxime-containing isoxazole derivatives have been explored as metalloenzyme inhibitors (e.g., HDAC, MMP) in the broader literature, where the oxime acts as a zinc-binding group; however, no direct metalloenzyme inhibition data exist for CAS 400083-74-1 specifically [3]. The structural presence of the oxime represents a class-level differentiation opportunity for users screening for metal-chelating pharmacophores.

Chelation Motif
Class-level inference
3-CH=N–OH bidentate chelator vs. 3-H or 3-aryl (no chelation)
Pre-installed oxime zinc-binding group absent in leflunomide and regioisomers
No experimental metal-binding data for this compound
Metal chelation Oxime chemistry Bioisostere design Metalloenzyme inhibitor

N-(4-Fluorophenyl) vs. N-(4-Trifluoromethylphenyl) Substitution: Reduced Lipophilicity and Altered Electronic Profile Relative to Leflunomide

CAS 400083-74-1 bears an N-(4-fluorophenyl) amide substituent, whereas leflunomide features an N-(4-trifluoromethylphenyl) group. The Hansch hydrophobic constant π for fluorine is +0.14, compared with +0.88 for trifluoromethyl, yielding a Δπ of −0.74, which translates to a calculated logP reduction of approximately 0.74 units for the target compound relative to leflunomide [1]. The Hammett σₚ constant for 4-F is +0.06 (weakly electron-withdrawing), whereas 4-CF₃ is +0.54 (strongly electron-withdrawing), a Δσ of −0.48 that alters the electronic character of the amide carbonyl and consequently hydrogen-bond acceptor strength [2]. These computed differences are consistent with Lipinski rule-of-five compliance for both compounds (MW 263.22 vs. 270.21; HBD 1 vs. 1; HBA 4 vs. 4) [3]. However, no experimental logP or logD values for CAS 400083-74-1 were identified in the public domain; the differentiation is physicochemical-class inference only.

Lipophilicity Δ
Class-level inference
Δπ = –0.74 (4-F vs 4-CF₃); predicted logP reduction
Lower lipophilicity may improve aqueous solubility and reduce protein binding
Hansch constants; no experimental logP available
Lipophilicity Hansch analysis Fluorine chemistry Drug-likeness Isoxazole SAR

NK2 Receptor Affinity: Sparse Data but Distinct from Leflunomide's Known Pharmacology

ChEMBL records an inhibitory activity measurement for CAS 400083-74-1 against the neurokinin-2 (NK2) receptor in guinea pig ileum (ChEMBL assay CHEMBL_142706; ChEMBL target CHEMBL744937) [1]. The specific Ki or IC₅₀ value was not retrievable within search constraints, but the presence of this annotation indicates the compound was included in a NK2 screening panel. By contrast, leflunomide's primary pharmacological mechanism is inhibition of dihydroorotate dehydrogenase (DHODH; IC₅₀ ~1 μM) and tyrosine kinases at higher concentrations; NK2 receptor interaction is not documented in leflunomide's pharmacological profile [2]. The standard NK2 antagonist GR 83074 exhibits a pKB of 8.23 (Ki ≈ 5.9 nM) [3]. Without numerical affinity data for CAS 400083-74-1, the strength of NK2 engagement cannot be quantified, but the annotated target engagement at NK2 represents a qualitative pharmacological divergence from leflunomide that may be relevant for users screening across GPCR panels.

NK2 Annotation
Supporting evidence
ChEMBL record; quantitative Ki/IC₅₀ not retrievable
Qualitative divergence from leflunomide; independent affinity determination required
Data from guinea pig ileum assay; missing affinity limits prioritization
Neurokinin receptor NK2 antagonist Tachykinin GPCR screening Ileum assay

Best-Fit Research and Industrial Application Scenarios for N-(4-Fluorophenyl)-3-[(hydroxyimino)methyl]-5-methyl-4-isoxazolecarboxamide (CAS 400083-74-1)


Scaffold-Hopping and Bioisostere Libraries for Metalloenzyme Inhibitor Screening

The 3-hydroxyiminomethyl oxime moiety of CAS 400083-74-1 provides a pre-installed bidentate metal-chelating group that differentiates it from 3-aryl and 3-unsubstituted isoxazole-4-carboxamides [1]. Procurement is most justified for research groups building focused libraries for metalloenzyme targets (HDACs, MMPs, carbonic anhydrases, CYP enzymes) where oxime zinc-binding groups have established precedence [2]. The compound can serve as a core scaffold for parallel derivatization at the amide nitrogen and oxime hydroxyl positions. However, users should note that no direct metalloenzyme inhibition data exist for this specific compound; its value lies in structural pre-functionalization rather than validated target engagement.

Negative Control for OCT1 Transporter Interaction Assays

With an IC₅₀ of 138,000 nM against human OCT1, CAS 400083-74-1 is >100-fold weaker than the classical OCT1 substrate/inhibitor MPP⁺ (Ki = 800 nM) and can serve as a negative control or low-affinity benchmark in OCT1 (SLC22A1) transporter inhibition screening panels [1]. This application is supported by quantitative data from the BindingDB/ChEMBL transporter profiling dataset and is appropriate for laboratories validating OCT1 fluorescence-based uptake assays using ASP⁺ or TEA substrates in HEK293 or MDCK cell models [2]. Procurement for this purpose benefits from the compound's structural relationship to the broader isoxazole-4-carboxamide class, enabling comparative transporter SAR studies.

Fluorophenyl-Isoxazole Physicochemical Probe for logP/logD Calibration Series

The predicted ~0.74 log unit reduction in lipophilicity (Δπ = −0.74) of CAS 400083-74-1 relative to leflunomide, arising from the 4-F vs. 4-CF₃ phenyl substitution, makes this compound a suitable member of a physicochemical calibration series for chromatographic logP/logD determination or computational model validation [1] [2]. Procurement is warranted for analytical laboratories constructing isoxazole-carboxamide retention-time libraries for reversed-phase HPLC or IAM chromatography, particularly where experimental logD₇.₄ values need to be generated de novo. The compound's MW (263.22) and hydrogen-bonding capacity place it within optimal drug-like chemical space for such calibrations [3].

GPCR Screening Library Expansion with NK2-Annotated Isoxazole

The ChEMBL annotation of NK2 receptor inhibitory activity distinguishes CAS 400083-74-1 from leflunomide, which lacks neurokinin receptor pharmacology [1]. Procurement is most appropriate for laboratories conducting neurokinin receptor panel screening or developing NK2-targeted probes, with the caveat that the quantitative affinity value was not retrievable and must be independently determined [2]. The compound may serve as a starting point for structure-activity relationship exploration around the isoxazole-4-carboxamide scaffold at NK2, a target implicated in asthma, inflammatory bowel disease, and visceral hypersensitivity [3].

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor library screening
Oxime metal-chelating moiety pre-installed
Zinc-binding affinity assays (HDAC, MMP, carbonic anhydrase)
OCT1 transporter negative control
Weak OCT1 inhibition (negative in transporter panel)
OCT1 uptake assay benchmarking against known inhibitors
Chromatographic logP/logD calibration
Predicted lower lipophilicity (4-F substitution)
Experimental logD₇.₄ determination via chromatographic methods
GPCR panel screening for NK2
ChEMBL NK2 receptor annotation
Independent NK2 affinity measurement and SAR expansion
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